Cas no 194920-55-3 (Biotin-PEG-Biotin)

Biotin-PEG-Biotin Chemical and Physical Properties
Names and Identifiers
-
- Biotin-PEG-Biotin, MW 2,000
- Biotin-PEG-Biotin, MW 5,000
- BP-24088
- Biotin-PEG-Biotin, MW 3,400
- SCHEMBL15216220
- BP-25189
- BP-28704
- CS-0533754
- Biotin-PEG-Biotin, MW 10,000
- HY-140656A
- BP-28705
- Biotin-PEG-Biotin
- Biotin-PEG-Biotin, MW 1,000
- BP-28703
-
- Inchi: 1S/C26H44N6O6S2/c33-21(7-3-1-5-19-23-17(15-39-19)29-25(35)31-23)27-9-11-37-13-14-38-12-10-28-22(34)8-4-2-6-20-24-18(16-40-20)30-26(36)32-24/h17-20,23-24H,1-16H2,(H,27,33)(H,28,34)(H2,29,31,35)(H2,30,32,36)/t17-,18-,19-,20-,23-,24-/m0/s1
- InChI Key: RFBDICOMYQOCQQ-IGJOJHROSA-N
- SMILES: S1C[C@H]2[C@@H]([C@@H]1CCCCC(NCCOCCOCCNC(CCCC[C@H]1[C@@H]3[C@H](CS1)NC(N3)=O)=O)=O)NC(N2)=O
Computed Properties
- Exact Mass: 600.27637549g/mol
- Monoisotopic Mass: 600.27637549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 40
- Rotatable Bond Count: 19
- Complexity: 802
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 210Ų
Biotin-PEG-Biotin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1671263-25mg |
N,N'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide) |
194920-55-3 | 98% | 25mg |
$170.0 | 2024-04-22 | |
Ambeed | A1671263-5mg |
N,N'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide) |
194920-55-3 | 98% | 5mg |
$62.0 | 2024-04-22 | |
MedChemExpress | HY-140656A-10mg |
Biotin-PEG-Biotin |
194920-55-3 | ≥95.0% | 10mg |
¥700 | 2024-04-19 | |
MedChemExpress | HY-140656A-50mg |
Biotin-PEG-Biotin |
194920-55-3 | ≥95.0% | 50mg |
¥1800 | 2024-04-19 | |
Ambeed | A1671263-50mg |
N,N'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide) |
194920-55-3 | 98% | 50mg |
$277.0 | 2024-04-22 | |
Ambeed | A1671263-10mg |
N,N'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide) |
194920-55-3 | 98% | 10mg |
$108.0 | 2024-04-22 | |
Ambeed | A1671263-100mg |
N,N'-((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide) |
194920-55-3 | 98% | 100mg |
$447.0 | 2024-04-22 | |
MedChemExpress | HY-140656A-5mg |
Biotin-PEG-Biotin |
194920-55-3 | ≥95.0% | 5mg |
¥400 | 2024-04-19 | |
MedChemExpress | HY-140656A-25mg |
Biotin-PEG-Biotin |
194920-55-3 | ≥95.0% | 25mg |
¥1100 | 2024-04-19 | |
MedChemExpress | HY-140656A-100mg |
Biotin-PEG-Biotin |
194920-55-3 | ≥95.0% | 100mg |
¥2900 | 2024-04-19 |
Biotin-PEG-Biotin Related Literature
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on Biotin-PEG-Biotin
Professional Introduction to Biotin-PEG-Biotin (CAS No. 194920-55-3)
Biotin-PEG-Biotin, with the chemical registration number CAS No. 194920-55-3, is a specialized biomolecule that has garnered significant attention in the field of pharmaceuticals and biotechnology due to its unique properties and versatile applications. This compound, which combines the biotin moiety with a polyethylene glycol (PEG) chain, exhibits enhanced stability and improved bioavailability, making it an invaluable tool in various research and therapeutic contexts.
The biotin component of Biotin-PEG-Biotin is a water-soluble vitamin (B7) that plays a crucial role in carboxylation reactions and is widely recognized for its high affinity to streptavidin and avidin proteins. This property has been leveraged in numerous diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunoassays. The incorporation of biotin into a PEG-based structure not only retains these advantageous characteristics but also introduces additional benefits such as prolonged circulation time in biological systems and reduced immunogenicity.
The PEG (polyethylene glycol) moiety in Biotin-PEG-Biotin is a synthetic polymer that is well-known for its ability to modify the pharmacokinetic properties of molecules. PEGylation, the process of attaching PEG chains to biomolecules, is widely used to enhance drug solubility, stability, and bioavailability. In the case of Biotin-PEG-Biotin, the PEG chain acts as a steric barrier, protecting the biotin moiety from rapid clearance by biological systems. This results in a longer half-life for the compound, allowing for more extended periods of interaction with target proteins or receptors.
Recent advancements in nanotechnology have further expanded the applications of Biotin-PEG-Biotin. Researchers have developed nano-sized delivery systems that incorporate this compound to improve the targeted delivery of therapeutic agents. For instance, Biotin-PEG-Biotin-functionalized nanoparticles have shown promise in enhancing the efficacy of anticancer drugs by specifically targeting tumor cells while minimizing side effects on healthy tissues. The biotin component facilitates binding to targeted receptors, while the PEG chain ensures sustained release and protection from degradation.
In addition to its therapeutic potential, Biotin-PEG-Biotin has found applications in diagnostic imaging. By conjugating this compound with contrast agents, researchers have developed novel methods for visualizing biological processes at the molecular level. These imaging techniques have been particularly useful in studying neurological disorders, where precise localization of biomolecules is essential for understanding disease mechanisms. The combination of biotin's high affinity and PEG's stability makes Biotin-PEG-Biotin an ideal candidate for such applications.
The development of novel biomaterials has also been influenced by the unique properties of Biotin-PEG-Biotin. Researchers have explored its use in creating biocompatible coatings for medical implants to reduce inflammation and improve integration with surrounding tissues. The biotin component allows for specific interactions with biological molecules, while the PEG chain provides hydrophilicity and prevents protein adsorption. This dual functionality has led to significant improvements in implant performance and patient outcomes.
Furthermore, Biotin-PEG-Biotin has been utilized in regenerative medicine as a scaffold material for tissue engineering. By modifying its molecular structure, researchers have created hydrogels that support cell growth and differentiation. The biotin component facilitates cell adhesion through interactions with extracellular matrix proteins, while the PEG chain provides structural integrity and controlled degradation rates. These hydrogels have shown promise in repairing damaged tissues and restoring function in various clinical settings.
The versatility of Biotin-PEG-Biotin extends to its role in drug discovery and development. Its ability to interact with target proteins makes it an excellent tool for high-throughput screening assays. By using this compound as a probe, researchers can identify potential drug candidates more efficiently than traditional methods. Additionally, Biotin-PEG-Biotin has been employed in developing biosensors that detect specific biological markers with high sensitivity. These biosensors are valuable tools for early disease diagnosis and monitoring treatment efficacy.
The future prospects of Biotin-PEG-Biotin are promising, with ongoing research exploring new applications and refining existing ones. Innovations in synthetic chemistry are enabling the creation of more complex derivatives with tailored properties. For instance, researchers are investigating methods to incorporate additional functional groups into the PEG chain to enhance specific interactions or improve pharmacokinetic profiles further.
In conclusion, Biotin-PEG-Biotin (CAS No. 194920-55-3) is a multifunctional compound with broad applications across various fields of biomedical research and therapy. Its unique combination of biotinic affinity and PEGylation offers enhanced stability, prolonged bioavailability, and improved targeting capabilities. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing medical treatments and diagnostic technologies.
194920-55-3 (Biotin-PEG-Biotin) Related Products
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 55290-64-7(Dimethipin)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
